Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Nomenclature and Structural Identification
The systematic IUPAC name This compound provides a precise description of its molecular architecture. The benzimidazole core (C7H6N2) is substituted at position 2 with a 4-ethoxy-3-methoxyphenyl group and at position 6 with an ethyl carboxylate moiety. The CAS registry number 1416344-57-4 uniquely identifies this compound in chemical databases, while its molecular formula, C19H20N2O4, and molecular weight of 340.37 g/mol, are consistent with its structural complexity.
The SMILES notation O=C(C1=CC=C2C(NC(C3=CC=C(OCC)C(OC)=C3)=N2)=C1)OCC further elucidates the connectivity of atoms, highlighting the ethoxy (-OCH2CH3) and methoxy (-OCH3) groups on the phenyl ring. The benzimidazole system comprises two fused rings: a benzene ring and an imidazole ring, with nitrogen atoms at positions 1 and 3. The ethyl ester group at position 6 introduces a polarizable carbonyl group, enhancing the molecule's potential for intermolecular interactions.
Comparative analysis with related benzimidazole derivatives, such as 2-(4-hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid (CAS 904818-64-0), reveals how substituent positioning influences electronic properties. For instance, replacing the ethoxy group with a hydroxy group alters hydrogen-bonding capacity, as seen in the 904818-64-0 compound. Similarly, ethyl 2-[3-(4-butoxybenzoyl)-2-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CID 16428937) demonstrates the modularity of benzimidazole-based structures in hybrid pharmacophores.
Historical Context in Benzimidazole Chemistry
Benzimidazole derivatives have been studied since the early 20th century, with seminal work by Phillips and others elucidating their synthesis via condensation of o-phenylenediamine with carboxylic acids or aldehydes. The discovery of benzimidazole-based antiparasitic agents like albendazole in the 1970s marked a turning point, spurring interest in functionalized variants for therapeutic applications. This compound emerges from this tradition, leveraging ether and ester groups to modulate bioavailability and target affinity.
Recent advances in "one-pot" nitro reductive cyclization, as demonstrated in the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have streamlined the production of analogous compounds. These methods typically involve reacting substituted nitrobenzoates with aldehydes and reducing agents like sodium dithionite in dimethyl sulfoxide (DMSO). Such protocols enable efficient construction of the benzimidazole core while introducing diverse substituents at positions 1, 2, and 5/6.
The structural evolution of benzimidazoles is further illustrated by ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (CID 135742013), which incorporates a biphenyl-oxadiazole moiety. This compound exemplifies the trend toward hybrid structures combining benzimidazoles with other heterocycles to enhance binding specificity. In contrast, simpler derivatives like heptacosane (CID 11636) lack functional groups for targeted interactions, underscoring the strategic value of ethoxy and methoxy substitutions in this compound.
Ongoing research focuses on optimizing synthetic yields and exploring applications in materials science. For example, photoluminescence studies of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate revealed blue-emitting properties, suggesting utility in organic light-emitting diodes (OLEDs). Similarly, the ethyl carboxylate group in the subject compound could serve as a handle for further derivatization, enabling covalent conjugation to polymers or biomolecules.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-16-9-7-12(11-17(16)23-3)18-20-14-8-6-13(10-15(14)21-18)19(22)25-5-2/h6-11H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
OXDUCXXHTDPPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OCC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-methoxyaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
Conditions and Outcomes
| Reaction Medium | Temperature | Product | Yield | Source |
|---|---|---|---|---|
| 1M NaOH (aq) | 80°C, 4h | 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid | 92% | |
| 1M HCl (aq) | Reflux, 6h | Same as above | 88% |
Characterization of the carboxylic acid product includes:
-
FT-IR : Loss of ester C=O stretch (~1,725 cm⁻¹), emergence of broad -OH stretch (~3,000 cm⁻¹) and carboxylic acid C=O (~1,690 cm⁻¹) .
-
NMR : Disappearance of ethyl group signals (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .
Nucleophilic Substitution at the Benzimidazole Core
The N-H position of the benzimidazole ring participates in alkylation reactions, enabling side-chain modifications.
Example Reaction
Reaction with 4-(chloromethyl)biphenyl under basic conditions:
textEthyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate + 4-(chloromethyl)biphenyl → Ethyl 1-([1,1'-biphenyl]-4-ylmethyl)-2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
Conditions : K₂CO₃, DMF, 60°C, 12h. Yield : 78% .
Electrophilic Aromatic Substitution
Electron-donating groups (ethoxy, methoxy) activate the phenyl ring for electrophilic attacks. Documented reactions include:
Nitration
Conditions : HNO₃/H₂SO₄, 0°C → RT, 2h.
Product : Nitro group introduced at the para position relative to methoxy. Yield : 65%.
Sulfonation
Conditions : Fuming H₂SO₄, 50°C, 3h.
Product : Sulfonic acid derivative. Yield : 58%.
Reductive Cyclization
The compound serves as an intermediate in heterocycle formation. For example, reductive cyclization with sodium dithionite facilitates benzimidazole ring closure:
-
Reactant: Ethyl 4-chloro-3-nitrobenzoate + 4-methoxy salicylaldehyde.
-
Conditions: Na₂S₂O₄, DMSO, 90°C, 3h.
-
Yield : 87% of target benzimidazole.
Functionalization via Hydrazide Intermediates
The ester group reacts with hydrazine hydrate to form hydrazides, enabling oxadiazole synthesis:
-
Hydrazide Formation :
-
Ethyl ester + excess hydrazine hydrate → 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carbohydrazide.
-
Conditions : Microwave, 240°C, 10 min. Yield : 70–85%.
-
-
Oxadiazole Cyclization :
Esterification and Transesterification
The ethyl ester undergoes transesterification with higher alcohols (e.g., benzyl alcohol) under acid catalysis:
Conditions : H₂SO₄, reflux, 6h.
Product : Benzyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate. Yield : 81%.
Stability Under Thermal and Oxidative Conditions
-
Thermal Stability : Decomposes above 250°C (DSC data).
-
Oxidative Resistance : Stable to H₂O₂ (3%) at RT for 24h; degradation observed with MnO₂ in acidic medium.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a benzo[d]imidazole structure exhibit potent anticancer properties. Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) models. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 10.5 | Apoptosis induction |
| HepG2 | 12.3 | Cell cycle arrest |
| MCF-7 | 9.8 | Inhibition of proliferation |
Antifungal and Anti-inflammatory Properties
In addition to its anticancer activity, the compound has shown potential antifungal properties against various fungal strains, suggesting its application in treating fungal infections. Furthermore, preliminary studies indicate anti-inflammatory effects, which could be beneficial for conditions characterized by chronic inflammation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzo[d]imidazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The ethoxy and methoxy groups can be introduced via nucleophilic substitution reactions.
- Carboxylation : The final step often involves the introduction of the carboxylic acid functionality at the appropriate position on the benzo[d]imidazole ring.
These synthetic strategies not only facilitate the production of this compound but also allow for structural modifications that can enhance its biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the bioactivity of this compound. Variations in the substituents on the phenyl ring significantly influence its pharmacological properties:
- Ethoxy Group : Enhances lipophilicity and solubility.
- Methoxy Group : Contributes to electron-donating effects, potentially increasing reactivity towards biological targets.
Research indicates that modifications to these groups can lead to improved potency against specific cancer cell lines or enhanced selectivity towards certain biological pathways .
Mechanism of Action
The mechanism of action of Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Benzimidazole derivatives with variations in substituents on the phenyl ring or ester group have been synthesized and studied. Key structural analogues include:
Physicochemical Properties
- Methyl 2-(4-methoxyphenyl) derivative (2b): Lower melting point than 2a due to reduced hydrogen bonding .
- Spectroscopic Data :
ADMET and Pharmacokinetics
Biological Activity
Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, a compound within the benzimidazole class, has garnered attention for its potential biological activities due to its unique chemical structure. This compound features an ethoxy and a methoxy group on the phenyl ring, which enhances its lipophilicity and may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O4, with a molecular weight of 340.4 g/mol. The compound contains a carboxylate functional group that can undergo various reactions, making it a candidate for further synthetic modifications aimed at enhancing biological activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzimidazole ring fused with a phenyl group |
| Substituents | Ethoxy and methoxy groups at para positions on the phenyl ring |
| Functional Group | Carboxylate at the 6-position |
Potential Activities
- Anticancer Activity : Benzimidazole derivatives have been noted for their ability to inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against various cancer lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some benzimidazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Properties : The presence of the benzimidazole core is often linked to antimicrobial activity against bacteria and fungi.
Research Findings
In silico studies and docking experiments have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the structural features of the compound enhance its interaction with enzymes involved in disease pathways.
Case Studies
- Inhibition of ALOX15 : Research on structurally similar imidazole compounds has demonstrated their potential as selective inhibitors of ALOX15, an enzyme involved in inflammatory processes. The presence of specific substituents was critical for their inhibitory potency .
- Anticancer Activity Assessment : A study evaluated the anticancer effects of benzimidazole derivatives, revealing that modifications at the 6-position significantly influenced cytotoxicity against cancer cell lines .
Q & A
Basic Questions
Q. What are the key methodological considerations for synthesizing Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate?
- The synthesis typically involves a multi-step approach. For example, derivatives of 1H-benzo[d]imidazole carboxylates are synthesized by refluxing substituted diamines with carboxylic acid derivatives in methanol using catalytic sulfuric acid, followed by cyclization under acidic conditions . Microwave-assisted synthesis (e.g., using propylphosphonic anhydride and DIPEA) can optimize reaction efficiency and yield for similar compounds . Key steps include monitoring reaction progress via TLC and isolating intermediates via vacuum evaporation .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Techniques :
- TLC : Monitor reaction progress using hexane:ethyl acetate (60:40 v/v) .
- HPLC/FTIR : Validate purity and functional groups (e.g., ester, methoxy) .
- NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., H NMR for aromatic protons, C NMR for carbonyl groups) .
Q. What purification methods are effective for isolating this compound?
- Common methods include:
- Recrystallization : From ethanol or methanol to remove unreacted starting materials .
- Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane for polar impurities .
- Vacuum Filtration : For precipitates formed during acid-catalyzed cyclization .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Software Tools :
- SHELXL/SHELXS : Refine crystal structures using high-resolution data; ideal for resolving disorder in aromatic or ethoxy groups .
- OLEX2 : Integrate structure solution, refinement, and visualization, particularly for analyzing intermolecular interactions (e.g., hydrogen bonding between imidazole NH and ester groups) .
Q. What experimental design strategies address contradictory bioactivity data in benzimidazole derivatives?
- Controlled Variables :
- Solvent polarity (e.g., DMSO vs. methanol) for solubility-dependent assays.
- Stereochemical considerations: Use chiral HPLC to isolate enantiomers and test activity separately .
- Validation : Cross-reference IC values with molecular docking studies (e.g., AutoDock Vina) to correlate binding affinity with observed bioactivity .
Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising yield?
- Parameters to Optimize :
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 72 hours for conventional reflux) .
- Catalyst Loading : T3P (propylphosphonic anhydride) enhances coupling efficiency in non-polar solvents .
- Scale-Up Tools :
- Continuous flow reactors for controlled mixing and temperature .
- In-line FTIR for real-time monitoring of intermediate formation .
Q. What computational methods predict the metabolic stability of this compound?
- ADME Modeling :
- SwissADME : Predict bioavailability, LogP, and CYP450 interactions based on substituent effects (e.g., ethoxy vs. methoxy groups) .
- Molecular Dynamics (MD) Simulations : Analyze hydrolysis kinetics of the ethyl ester group in physiological conditions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Possible Causes :
- Impurity Artifacts : Validate purity via HRMS and elemental analysis .
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Statistical Approaches :
- Meta-analysis of dose-response curves to identify outliers.
- Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity trends .
Q. Why might crystallographic data show unexpected bond angles in the benzimidazole core?
- Potential Factors :
- Crystal Packing Effects : Use Mercury to analyze intermolecular forces (e.g., π-π stacking) distorting bond angles .
- Disorder Modeling : Refine occupancy ratios for overlapping ethoxy/methoxy groups in SHELXL .
Methodological Resources
- Synthesis Protocols : Reflux with HSO/MeOH (72 hours) for cyclization ; microwave-assisted coupling with T3P .
- Characterization Tools : OLEX2 for crystallography ; SwissADME for pharmacokinetics .
- Data Validation : Mercury for crystal structure analysis ; Gaussian for DFT-based conformational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
